molecular formula C10H12N2 B1314122 1-(1H-indol-4-yl)-N-methylmethanamine CAS No. 94980-84-4

1-(1H-indol-4-yl)-N-methylmethanamine

Cat. No. B1314122
CAS RN: 94980-84-4
M. Wt: 160.22 g/mol
InChI Key: DPXOSZVHVILMJI-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They bind with high affinity to multiple receptors, making them useful in developing new derivatives . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

The synthesis of indole derivatives has long been a topic of interest to organic and medicinal chemists . The Fischer indole synthesis is one method used to create indole derivatives .


Molecular Structure Analysis

Indole is also known as benzopyrrole and contains a benzenoid nucleus. It has 10 π-electrons, two from a lone pair on nitrogen and eight from double bonds, which makes them aromatic in nature .


Chemical Reactions Analysis

Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

Indole derivatives are typically crystalline and colorless in nature with specific odors . The physical and chemical properties of a specific indole derivative like “1-(1H-indol-4-yl)-N-methylmethanamine” would depend on its specific structure.

Scientific Research Applications

Anticancer Activity

1-(1H-indol-4-yl)-N-methylmethanamine and its derivatives have shown potential in cancer treatment. A study synthesized a series of derivatives and tested them against various human cancer cell lines, finding potent growth inhibitory action at lower micro molar concentrations. Specifically, a compound, IT-14, was identified for its ability to inhibit the deacetylation activity of the SIRT1 enzyme, showing promising results in reducing prostate weight in prostate hyperplasia animal models and maintaining histoarchitecture of prostate tissues. This indicates its potential as a lead molecule for treating prostatic hyperplasia (Panathur et al., 2013).

Synthesis and Structural Evaluation

Another research avenue is the synthesis and structural evaluation of novel indole-based compounds. For instance, a novel (2,3-dihydro-1H-indol-5-ylmethyl)amine was synthesized as an intermediate for further production of substances with useful pharmacological properties. This compound is seen as a precursor for disubstituted 1-(indolin-5-yl)methanamines, showcasing its potential in the development of new drugs (Ogurtsov & Rakitin, 2021).

Anticonvulsant Properties

Compounds related to 1-(1H-indol-4-yl)-N-methylmethanamine have been explored for their anticonvulsant properties. Research synthesizing novel Schiff bases of 3-aminomethyl pyridine and testing them for anticonvulsant activity has been conducted. A number of synthesized compounds showed significant seizure protection in various models, indicating their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

Safety And Hazards

The safety and hazards associated with a specific indole derivative would depend on its specific structure. For general safety measures, avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The development of new indole derivatives and the exploration of their biological activities is a promising area of research.

properties

IUPAC Name

1-(1H-indol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-11-7-8-3-2-4-10-9(8)5-6-12-10/h2-6,11-12H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPXOSZVHVILMJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C2C=CNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40500973
Record name 1-(1H-Indol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-4-yl)-N-methylmethanamine

CAS RN

3468-22-2, 94980-84-4
Record name N-Methyl-1H-indole-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3468-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Indol-4-yl)-N-methylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40500973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of methanamine (536 mg, 17.24 mmol) in MeOH (10 mL) was added 1H-indole-4-carbaldehyde (500 mg, 3.45 mmol). The reaction mixture was stirred at RT for 14 h. The reaction was cooled in an ice bath and NaBH4 (130 mg, 3.45 mmol) was added in several portions. The reaction was stirred at 0° C. for 5 min then stirred at RT for 4 h. The solvent was removed under reduced pressure to afford 300 mg (54.5%) of (1H-indol-4-yl)-N-methylmethanamine (116) which was used in the next step without further purification: MS (ESI) m/z=161.3 [M+1]+.
Quantity
536 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mg
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1H-Indole-4-carbaldehyde (219 mg, 1.51 mmol) was dissolved in anhydrous methanol (7 ml). Methylamine (0.60 ml of 33% solution in ethanol, 4.82 mmol) was added and the reaction was stirred for 3 h. The solution was concentrated to an orange solid and then dissolved in anhydrous methanol (7 ml). Sodium borohydride (58.0 mg, 1.53 mmol) was added and the mixture was stirred overnight at room temperature. Water (10 ml) was added and the solution was concentrated. Sodium hydroxide (10 ml, 1N) was added and the aqueous layer was extracted with ethyl acetate (3×20 ml). Combined organic layers were dried over MgSO4, filtered and concentrated to afford (1H-indol-4-ylmethyl)-methyl-amine (229 mg, 94%) as a brown solid: 1H NMR (400 MHz, DMSO-d6) δ 11.03 (bs, 1H), 7.29-7.24 (m, 2H), 7.03-6.93 (m, 2H), 6.51-6.50 (m, 1H), 3.88 (s, 2H), 2.30 (s, 3H).
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two
Quantity
58 mg
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Four

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